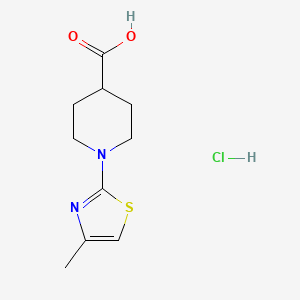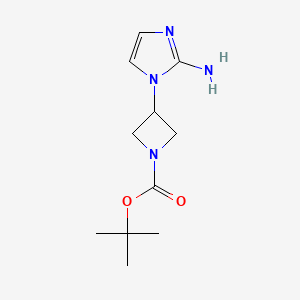
tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic compound that features an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1H-imidazole under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the azetidine ring.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole or azetidine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound has potential applications as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, and the azetidine ring can impart unique properties to the compound, such as increased stability or bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a catalyst in chemical reactions.
作用机制
The mechanism of action of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the azetidine ring can provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target and lead to the desired therapeutic effect.
相似化合物的比较
- tert-Butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both an amino group on the imidazole ring and an azetidine ring. This combination of functional groups allows for a wide range of chemical modifications and potential applications. In contrast, similar compounds may lack one of these functional groups or have different substituents, which can affect their reactivity and properties.
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-aminoimidazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-13-9(15)12/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChI 键 |
JZAGIZODIKNHCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




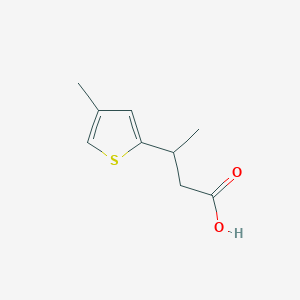
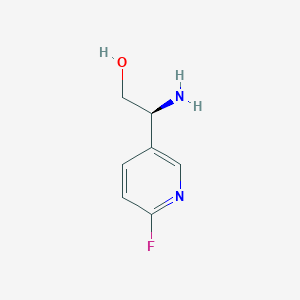
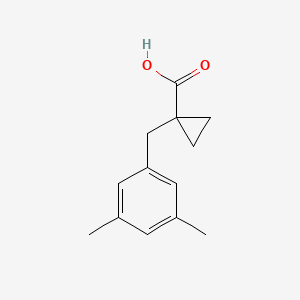

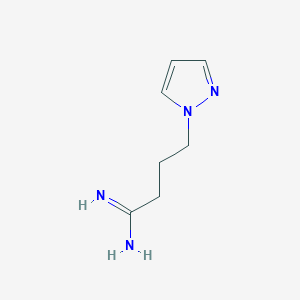
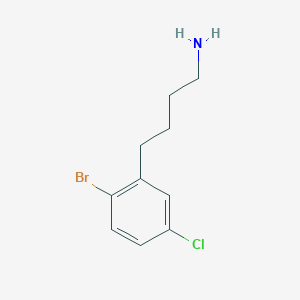
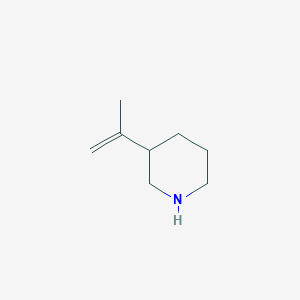
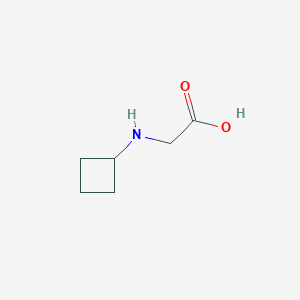
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

